(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a thiazolidine-2,4-dione derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols; reactions are performed in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Various substituted thiazolidinones
Scientific Research Applications
(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A precursor in the synthesis of the compound, known for its biological activities.
Benzylthiazolidine: Shares structural similarities and exhibits comparable chemical properties.
Thiohydantoin: Another sulfur-containing heterocycle with potential biological applications.
Uniqueness
(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which imparts specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H16N2OS3 |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2OS3/c1-17-9-10-21-14(17)8-7-13-15(19)18(16(20)22-13)11-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3/b13-7+,14-8- |
InChI Key |
FRMWPDYHAMVPCH-GUZOQHLSSA-N |
Isomeric SMILES |
CN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Canonical SMILES |
CN1CCSC1=CC=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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